![molecular formula C12H14O2 B7976747 Spiro[chromane-2,1'-cyclobutan]-4-ol](/img/structure/B7976747.png)
Spiro[chromane-2,1'-cyclobutan]-4-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Spiro[chromane-2,1'-cyclobutan]-4-ol is a complex organic compound characterized by its unique spirocyclic structure, which consists of a chromane ring fused to a cyclobutane ring
Preparation Methods
Synthetic Routes and Reaction Conditions: . One common approach is the Ag/Brønsted acid co-catalyzed spiroketalization of β-alkynyl ketones with para-quinone methides (p-QMs), which enables multiple carbon-carbon (C-C) and carbon-oxygen (C-O) bond-forming events. This method provides excellent diastereoselectivity and good yields.
Industrial Production Methods: Industrial production of Spiro[chromane-2,1'-cyclobutan]-4-ol may involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product. Continuous flow chemistry and other advanced techniques can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: Spiro[chromane-2,1'-cyclobutan]-4-ol can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include chromium(VI) oxide and potassium permanganate.
Reduction: Typical reducing agents are lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can be facilitated by strong nucleophiles such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed:
Oxidation: Formation of Spiro[chromane-2,1'-cyclobutan]-4-one.
Reduction: Reduction products may include various diols or other reduced derivatives.
Scientific Research Applications
Chemistry: Spiro[chromane-2,1'-cyclobutan]-4-ol is used as a building block in organic synthesis, particularly in the construction of complex spirocyclic structures. Its unique structure makes it a valuable intermediate in the synthesis of natural products and pharmaceuticals.
Biology: Research has shown that spirocyclic compounds can exhibit biological activity, including antimicrobial, antifungal, and anticancer properties. This compound may be explored for its potential biological activities in these areas.
Medicine: The compound's potential medicinal applications include its use as a precursor for drug development. Its structural complexity and reactivity make it a candidate for synthesizing novel therapeutic agents.
Industry: In the chemical industry, this compound can be used in the production of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism by which Spiro[chromane-2,1'-cyclobutan]-4-ol exerts its effects depends on its specific application. For example, in biological systems, it may interact with specific molecular targets, such as enzymes or receptors, leading to biological responses. The exact pathways involved would need to be elucidated through detailed biochemical studies.
Comparison with Similar Compounds
Spiro[chromane-2,1'-isochromene]
Spiro[chromane-2,1'-pyran]
Spiro[chromane-2,1'-oxirane]
Uniqueness: Spiro[chromane-2,1'-cyclobutan]-4-ol stands out due to its unique spirocyclic structure, which imparts distinct chemical and physical properties compared to other spiro compounds
Q & A
Basic Research Questions
Q. What synthetic strategies are effective for synthesizing Spiro[chromane-2,1'-cyclobutan]-4-ol, and how are intermediates characterized?
- Methodology : The synthesis typically involves cyclopropanation of chromane precursors or multi-step reactions to form the spiro junction. For example, Sc(OTf)₃-catalyzed [5+1] cyclization via hydrogen transfer has been used for analogous spiro compounds (e.g., spiro[chromane-3,1'-cyclohexane] derivatives) . Intermediates are monitored using thin-layer chromatography (TLC) and characterized via nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS). For instance, 1H NMR data (e.g., δ = 1.68–2.17 ppm for cyclopropane protons) can confirm structural integrity .
Q. Which analytical techniques are critical for verifying the purity and structure of this compound?
- Methodology : High-performance liquid chromatography (HPLC) quantifies purity, while infrared (IR) spectroscopy identifies functional groups (e.g., hydroxyl stretching at ~3200–3600 cm⁻¹). X-ray crystallography or computational modeling (DFT) resolves stereochemical ambiguities, particularly for spiro junctions . For example, crystal structure analysis of similar compounds (e.g., spiro[1,3-benzoxathiole-2,1'-cyclohexan]-4'-one) validated 3D arrangements .
Q. What preliminary biological assays are recommended to assess its bioactivity?
- Methodology : Screen against TRPV1 receptors (IC₅₀ assays) or microbial/fungal targets (e.g., antifungal activity via microdilution assays). For example, GRC-6211 (a spiro[chromane-2,1'-cyclobutane] derivative) showed TRPV1 antagonism with IC₅₀ = 3.8 nM in humans . Dose-response curves and selectivity profiling against related receptors (e.g., TRPA1) are critical to rule off-target effects .
Advanced Research Questions
Q. How can reaction conditions be optimized to enhance the yield of this compound?
- Methodology : Use design of experiments (DoE) to test variables like solvent polarity, temperature, and catalyst loading. For example, Sc(OTf)₃ improved yields of spiro[chromane-3,1'-cyclohexane] derivatives by stabilizing transition states in α-C(sp³)-H functionalization . Kinetic studies (e.g., monitoring via in situ IR) identify rate-limiting steps, while additives like molecular sieves may suppress side reactions .
Q. What computational approaches predict binding interactions of this compound with biological targets?
- Methodology : Molecular docking (e.g., AutoDock Vina) and molecular dynamics (MD) simulations model interactions with targets like TRPV1. For instance, compound C6 (a spirochromane derivative) formed hydrogen bonds with Tyr60 and Cys387 in Mycobacterium tuberculosis flavoenzyme docking studies . Free energy perturbation (FEP) calculations quantify binding affinity changes upon structural modifications .
Q. How can structural-activity relationships (SAR) guide the design of derivatives with improved potency?
- Methodology : Synthesize analogs with substituent variations (e.g., halogenation, hydroxyl group protection) and correlate changes with bioactivity. For example, fluorination at the cyclobutane ring in GRC-6211 enhanced TRPV1 selectivity . Comparative NMR and MS data track electronic effects, while X-ray structures reveal steric constraints .
Q. Data Contradiction Analysis
Q. How to resolve discrepancies in reported biological activities across studies?
- Methodology : Replicate assays under standardized conditions (e.g., cell lines, buffer pH). For example, TRPV1 IC₅₀ values vary between species (rat vs. human) due to receptor polymorphisms . Validate purity (>95% via HPLC) to exclude batch-dependent impurities. Meta-analyses of published data (e.g., antifungal IC₅₀ ranges) identify outliers .
Properties
IUPAC Name |
spiro[3,4-dihydrochromene-2,1'-cyclobutane]-4-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O2/c13-10-8-12(6-3-7-12)14-11-5-2-1-4-9(10)11/h1-2,4-5,10,13H,3,6-8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CDYBBWZDEILKRO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(C1)CC(C3=CC=CC=C3O2)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.